molecular formula C15H15Cl2NO2 B8380849 [5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol CAS No. 62522-89-8

[5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol

Cat. No.: B8380849
CAS No.: 62522-89-8
M. Wt: 312.2 g/mol
InChI Key: OUCHYDPQVVKNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol is a useful research compound. Its molecular formula is C15H15Cl2NO2 and its molecular weight is 312.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

62522-89-8

Molecular Formula

C15H15Cl2NO2

Molecular Weight

312.2 g/mol

IUPAC Name

[3-(3,4-dichlorophenyl)-2-(hydroxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methanol

InChI

InChI=1S/C15H15Cl2NO2/c16-12-4-3-9(6-13(12)17)15-11(8-20)10(7-19)14-2-1-5-18(14)15/h3-4,6,19-20H,1-2,5,7-8H2

InChI Key

OUCHYDPQVVKNMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of dimethyl 2,3-dihydro-5-(3,4-dichlorophenyl)-1H-pyrrolizine-6,7-dicarboxylate (57.8 g, 0.157 mol) in dry dichloromethane (250 mL) was added dropwise, over a 30-min period, to a mechanically stirred mixture of lithium aluminum hydride (14.04 g, 2.35 equiv) in anhydrous ether (400 ml) heated under reflux. The stirred mixture was heated at reflux for 1 h after the addition was completed and cooled in an ice bath. The excess hydride was decomposed with wet ether and then with water until the salts were white. The mixture was filtered (through sintered glass) and the inorganic residue was washed with several portions (ca. 100 mL) of hot dichloromethane until the total filtrate volume was 1.2 L. The filtrate was concentrated in vacuo to a volume of 500 mL, warmed to boiling, and diluted with slow addition of 350 mL of petroleum ether. Compound 2,3-Dihydro-5-(3',4'-dichlorophenyl)-6,7-bis(hydroxy-methyl)-1H-pyrrolizine precipitated as clear, white, chunky prisms (33.8 g); the concentrated mother liquor, after similar treatment, gave an additional 9.71 g of 2,3-dihydro-5-(3',4'-dichlorophenyl)-6,7-bis(hydroxymethyl)-1H-pyrrolizine to a total yield of 89%.
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